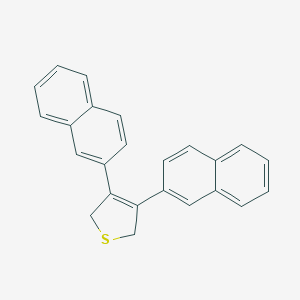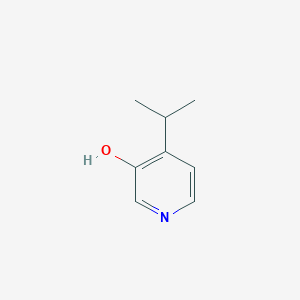
1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-carbaldehyd
Übersicht
Beschreibung
1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde: is an organic compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . It is a white crystalline solid with a melting point of 133-134°C and is insoluble in water but soluble in organic solvents like methanol and ethanol . This compound is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Chemistry:
1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals .
Biology:
The compound is used in the synthesis of bioactive molecules that can interact with biological systems .
Medicine:
It is used in the development of pharmaceutical compounds with potential therapeutic effects .
Industry:
The compound is used in the production of pesticides and other agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Method 1: Dissolve 50g of 1,3-dimethyl-5-phenoxy-4-formylpyrazole in 200mL of methanol. Add 16g of hydroxylamine hydrochloride and 16g of potassium hydroxide in 50mL of water. React at 60°C for 1 hour.
Method 2: React phenol with 1,3-dimethyl-5-chloro-4-formylpyrazole in dimethylformamide (DMF) at 100°C for 4 hours.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. It acts as an intermediate in the synthesis of bioactive molecules, which can interact with enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific bioactive molecule being synthesized .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dimethyl-5-phenoxy-4-formylpyrazole .
- 1,3-Dimethyl-5-phenoxy-4-carboxaldehyde oxime .
- 1,3-Dimethyl-5-phenoxy-4-oxime .
Uniqueness:
1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of various bioactive molecules . Its ability to undergo multiple types of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in organic synthesis .
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(8-15)12(14(2)13-9)16-10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLPDOWYSKMISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427663 | |
| Record name | 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109925-10-2 | |
| Record name | 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)
